3',5'-Di-O-acetyl-2'-deoxy-5-(2,2-dicyanoethenyl)uridine
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Overview
Description
3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine is a synthetic nucleoside analog. This compound is structurally derived from uridine, a naturally occurring nucleoside. The modifications in its structure, particularly the addition of acetyl groups and the dicyanoethenyl moiety, confer unique properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine typically involves multiple steps One common approach starts with the acetylation of 2’-deoxyuridine to protect the hydroxyl groups
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the dicyanoethenyl group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Acetyl groups can be substituted using nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs of the original compound .
Scientific Research Applications
3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study nucleoside metabolism and its effects on cellular processes.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleoside function. This can lead to the inhibition of DNA and RNA synthesis, which is particularly useful in antiviral and anticancer therapies. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
3’,5’-Di-O-acetyl-2’-deoxy-2’-fluorouridine: Another nucleoside analog with modifications at the 2’ position.
2’,3’-Di-O-acetyl-5’-deoxy-5-fluorocytidine: A compound with similar acetyl protection but different base modifications
Uniqueness
3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine is unique due to the presence of the dicyanoethenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with nucleic acids are required .
Properties
CAS No. |
911843-43-1 |
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Molecular Formula |
C17H16N4O7 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-[5-(2,2-dicyanoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H16N4O7/c1-9(22)26-8-14-13(27-10(2)23)4-15(28-14)21-7-12(3-11(5-18)6-19)16(24)20-17(21)25/h3,7,13-15H,4,8H2,1-2H3,(H,20,24,25)/t13-,14+,15+/m0/s1 |
InChI Key |
BRIBTWAXNWIDQV-RRFJBIMHSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C=C(C#N)C#N)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=C(C#N)C#N)OC(=O)C |
Origin of Product |
United States |
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